![molecular formula C16H9N3OS B6060489 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile](/img/structure/B6060489.png)
3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile, also known as riluzole, is a benzothiazole derivative that has been extensively studied for its neuroprotective properties. It was first approved by the FDA in 1995 for the treatment of amyotrophic lateral sclerosis (ALS) and has since been investigated for its potential in treating other neurological disorders.
Mechanism of Action
Riluzole acts on the central nervous system by inhibiting the release of glutamate, a neurotransmitter that is involved in many neurological processes. By reducing glutamate release, 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile can help prevent the damage that can occur when glutamate levels become too high. Additionally, 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile has been shown to enhance the activity of potassium channels and inhibit voltage-gated sodium channels, which can help regulate the electrical activity of neurons and prevent cell death.
Biochemical and Physiological Effects:
Riluzole has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, it has been found to reduce inflammation and oxidative stress, and to improve mitochondrial function. These effects may contribute to its potential in treating a range of neurological disorders.
Advantages and Limitations for Lab Experiments
Riluzole has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied, making it a reliable tool for investigating neurological processes. However, it can be difficult to work with due to its low solubility in water and its tendency to degrade in solution over time.
Future Directions
There are several potential future directions for research on 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile. One area of interest is its potential in treating other neurological disorders beyond ALS, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of new 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile derivatives with improved solubility and bioavailability. Finally, there is interest in investigating the potential of 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile as a neuroprotective agent in other contexts, such as traumatic brain injury and stroke.
Synthesis Methods
Riluzole can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with a substituted benzaldehyde, followed by cyclization and oxidation. The final product is obtained through a reaction with cyanogen bromide.
Scientific Research Applications
Riluzole has been extensively studied for its potential in treating a range of neurological disorders, including ALS, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been found to modulate glutamate release, inhibit voltage-gated sodium channels, and enhance the activity of potassium channels. These mechanisms of action are thought to contribute to its neuroprotective effects.
properties
IUPAC Name |
3-oxo-4-phenyl-1,4-benzothiazine-6,7-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3OS/c17-8-11-6-14-15(7-12(11)9-18)21-10-16(20)19(14)13-4-2-1-3-5-13/h1-7H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIVCGJMXLHVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=C(C(=C2)C#N)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.